

Application Notes and Protocols for 2-Phenylazocane as a Putative Chemical Probe

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Compound of Interest		
Compound Name:	2-Phenylazocane	
Cat. No.:	B15273238	Get Quote

Introduction

2-Phenylazocane is a molecule identified within patent literature as a potential antagonist of the dopamine D3 receptor. While its specific use as a chemical probe in peer-reviewed research is not extensively documented, its structural class suggests utility in the investigation of dopamine D3 receptor signaling and its role in various neurological and psychiatric disorders. These application notes provide a framework for utilizing and characterizing **2-Phenylazocane** or similar compounds as selective probes for the dopamine D3 receptor.

The dopamine D3 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the limbic regions of the brain, such as the nucleus accumbens and islands of Calleja. This localization implicates it in cognitive and emotional functions, as well as reward and motivation. Consequently, the D3 receptor is a significant target for drug development, particularly for conditions like schizophrenia, substance use disorder, and Parkinson's disease. Selective antagonists for the D3 receptor are valuable tools for dissecting its physiological and pathophysiological roles.

Potential Applications

A selective **2-Phenylazocane**-based chemical probe could be employed in a variety of research applications:

 Target Validation: To investigate the role of the D3 receptor in cellular and animal models of neurological and psychiatric diseases.



- Competitive Binding Assays: To screen for and characterize other novel D3 receptor ligands.
- In Vivo Imaging: A radiolabeled version of **2-Phenylazocane** could potentially be developed as a positron emission tomography (PET) ligand to visualize D3 receptor distribution and occupancy in the brain.[1][2][3][4][5]
- Functional Studies: To block D3 receptor activity and study the downstream signaling consequences in various experimental paradigms.

Data Presentation

Due to the limited public data on **2-Phenylazocane**, the following tables present exemplar data for a hypothetical selective dopamine D3 receptor antagonist, based on typical values found in the literature for similar compounds.

Table 1: In Vitro Binding Affinity of a Hypothetical D3 Antagonist

Receptor Subtype	K_i (nM)
Dopamine D3	2.16[6][7]
Dopamine D2	>1500[8]
Dopamine D1	>10,000[9]
Dopamine D4	>1000
Dopamine D5	>1500[8]
Serotonin 5-HT1A	199[8]
Alpha-adrenergic α1a	9.8[8]

Table 2: In Vitro Functional Activity of a Hypothetical D3 Antagonist



Assay Type	Cell Line	Ligand	IC_50 (nM)
cAMP Inhibition	CHO-hD3	Dopamine	-
cAMP Inhibition	CHO-hD3	Hypothetical Antagonist	15.5
β-arrestin Recruitment	U2OS-hD3	Hypothetical Antagonist	25.0

Experimental Protocols

The following are generalized protocols for the characterization of a novel dopamine D3 receptor antagonist like **2-Phenylazocane**.

Protocol 1: Radioligand Binding Assay for D3 Receptor Affinity

This protocol determines the binding affinity (K_i) of the test compound for the dopamine D3 receptor by measuring its ability to displace a known radioligand.

Materials:

- Cell membranes from HEK293 cells stably expressing the human dopamine D3 receptor.
- [3H]-Spiperone or other suitable D3-preferring radioligand.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH
 7.4.
- Test compound (2-Phenylazocane) at various concentrations.
- Non-specific binding control: Haloperidol (10 μM) or another suitable D2/D3 antagonist.
- Glass fiber filters and a cell harvester.
- Scintillation cocktail and a liquid scintillation counter.

Procedure:



- Prepare serial dilutions of the test compound.
- In a 96-well plate, combine the cell membranes, [3H]-Spiperone (at a concentration near its K_d), and either buffer, the test compound, or the non-specific binding control.
- Incubate the plate at room temperature for 90 minutes.
- Rapidly filter the contents of each well through glass fiber filters using a cell harvester and wash with ice-cold assay buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
- Calculate the specific binding at each concentration of the test compound.
- Determine the IC₅₀ value by non-linear regression analysis of the competition curve.
- Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where
 [L] is the concentration of the radioligand and K d is its dissociation constant.

Protocol 2: cAMP Functional Assay for D3 Antagonist Activity

This protocol measures the ability of the test compound to inhibit the dopamine-induced decrease in cyclic AMP (cAMP) levels in cells expressing the D3 receptor.

- Materials:
 - CHO or HEK293 cells stably expressing the human dopamine D3 receptor.
 - Forskolin.
 - Dopamine.
 - Test compound (2-Phenylazocane).
 - cAMP assay kit (e.g., HTRF, ELISA).
- Procedure:



- Plate the cells in a 96-well plate and grow to confluence.
- Pre-treat the cells with various concentrations of the test compound for 15-30 minutes.
- Stimulate the cells with a fixed concentration of dopamine (typically the EC₈₀) in the presence of forskolin for 15-30 minutes. Forskolin is used to raise basal cAMP levels.
- Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
- Plot the cAMP levels against the concentration of the test compound to generate a doseresponse curve.
- Determine the IC₅₀ value from the curve, which represents the concentration of the antagonist that inhibits 50% of the dopamine-induced response.

Protocol 3: In Vivo Behavioral Assay - Locomotor Activity

This protocol assesses the effect of the D3 antagonist on locomotor activity in rodents, which can be modulated by dopamine receptor ligands.

Materials:

- Male C57BL/6 mice or Sprague-Dawley rats.
- Test compound (2-Phenylazocane) dissolved in a suitable vehicle.
- Vehicle control.
- A D3 receptor agonist (e.g., quinpirole) to induce hypolocomotion.
- Open field activity chambers equipped with infrared beams to automatically track movement.

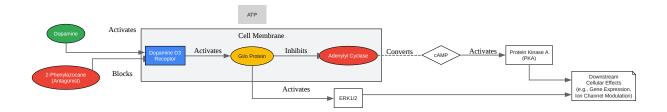
Procedure:

Acclimate the animals to the testing room and open field chambers.



- Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
- After a pre-determined pre-treatment time, administer the D3 agonist.
- Immediately place the animals in the open field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
- Analyze the data to determine if the test compound can reverse the effects of the D3 agonist on locomotor activity.

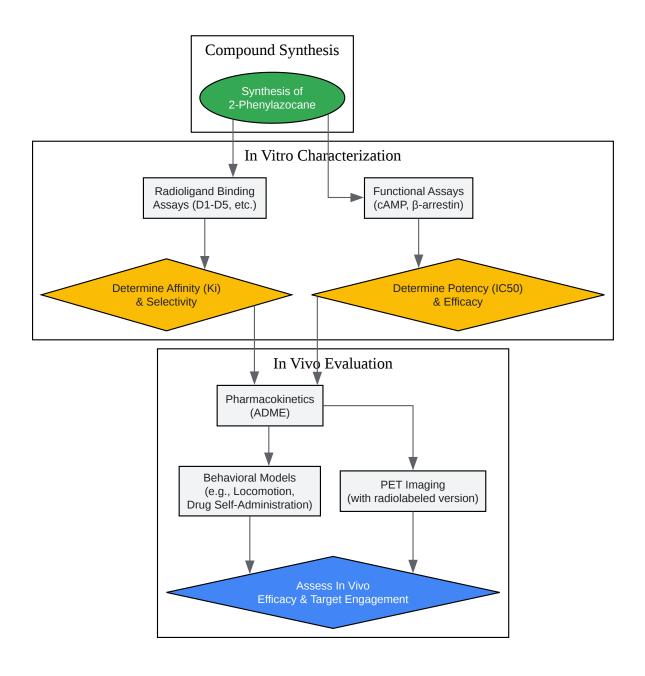
Visualizations



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Caption: Dopamine D3 receptor signaling pathway.





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Caption: Experimental workflow for characterizing a novel D3 antagonist.



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